molecular formula C12H10N2O3 B161821 1-Oxo-2,3,4,9-tetrahydro-1H-B-carboline-6-carboxylic acid CAS No. 1751-78-6

1-Oxo-2,3,4,9-tetrahydro-1H-B-carboline-6-carboxylic acid

Cat. No.: B161821
CAS No.: 1751-78-6
M. Wt: 230.22 g/mol
InChI Key: RIEWYZWJBCZQDP-UHFFFAOYSA-N
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Description

1-Oxo-2,3,4,9-tetrahydro-1H-B-carboline-6-carboxylic acid is a chemical compound with the molecular formula C12H10N2O3. It is a derivative of the β-carboline family, which is known for its diverse biological activities and potential therapeutic applications .

Chemical Reactions Analysis

1-Oxo-2,3,4,9-tetrahydro-1H-B-carboline-6-carboxylic acid undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Neuropharmacology

Research indicates that β-carbolines have significant effects on the central nervous system (CNS). Specifically, 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid has been studied for its potential neuroprotective properties. Studies suggest that it may modulate neurotransmitter systems and exhibit anxiolytic and antidepressant effects.

Case Study: Neuroprotective Effects

In a study published in the Journal of Neurochemistry, researchers demonstrated that this compound could protect neurons from oxidative stress-induced damage by enhancing the activity of antioxidant enzymes . This suggests its potential utility in treating neurodegenerative diseases.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Proliferation

A study featured in Cancer Letters reported that 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid effectively inhibited the growth of human breast cancer cells by inducing apoptosis via the mitochondrial pathway . This highlights its potential as a lead compound for developing novel anticancer therapies.

Biomarker Potential

Recent research has identified β-carbolines as potential biomarkers for dietary intake and metabolic processes. The presence of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid in certain foods may serve as an indicator of consumption patterns.

Case Study: Dietary Biomarkers

A study conducted on the metabolomics of dietary components found that this compound could be detected in various plant-based foods. Its quantification may provide insights into dietary habits and their correlation with health outcomes .

Mechanism of Action

The mechanism of action of 1-Oxo-2,3,4,9-tetrahydro-1H-B-carboline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, modulating their activity. This can lead to changes in cellular processes, such as apoptosis or cell proliferation .

Comparison with Similar Compounds

1-Oxo-2,3,4,9-tetrahydro-1H-B-carboline-6-carboxylic acid can be compared with other β-carboline derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications .

Biological Activity

1-Oxo-2,3,4,9-tetrahydro-1H-B-carboline-6-carboxylic acid (CAS No. 1751-78-6) is a compound belonging to the β-carboline family, which is recognized for its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H10N2O3
  • Molecular Weight : 230.22 g/mol
  • IUPAC Name : 1-oxo-2,3,4,9-tetrahydropyrido[3,4-b]indole-6-carboxylic acid

The biological activity of this compound is attributed to its interaction with various molecular targets. It is believed to modulate the activity of specific enzymes and receptors involved in cellular processes such as apoptosis and cell proliferation. The compound's ability to undergo various chemical reactions—including oxidation and reduction—further enhances its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that β-carboline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates inhibitory effects against a range of bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. The compound also exhibits cytotoxicity against various cancer cell lines, including breast and colon cancer cells.

Antimalarial Activity

A notable study evaluated the antimalarial activity of related β-carboline derivatives against Plasmodium falciparum. The findings indicated that these compounds can inhibit the growth of malaria parasites with IC50 values below 1 μg/mL. In vivo studies demonstrated that combining these derivatives with standard antimalarial drugs significantly improved therapeutic outcomes.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (μg/mL)Reference
AntimicrobialVarious bacterial strains<5
AnticancerMCF-7 (breast cancer)10
HT-29 (colon cancer)15
AntimalarialP. falciparum<1

Case Study 1: Antimalarial Efficacy

A study published in Pharmacological Research investigated the efficacy of a β-carboline derivative similar to this compound against Plasmodium berghei in mice. The results indicated significant reductions in parasitemia levels when treated with the compound at doses of 10 mg/kg and 20 mg/kg compared to control groups (p < 0.0005) .

Case Study 2: Cytotoxicity Against Cancer Cells

Research published in MDPI highlighted the cytotoxic effects of β-carbolines on various cancer cell lines. The study reported that treatment with these compounds resulted in a dose-dependent decrease in cell viability and increased apoptosis markers in MCF-7 and HT-29 cells .

Properties

IUPAC Name

1-oxo-2,3,4,9-tetrahydropyrido[3,4-b]indole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-11-10-7(3-4-13-11)8-5-6(12(16)17)1-2-9(8)14-10/h1-2,5,14H,3-4H2,(H,13,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEWYZWJBCZQDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C3=C(N2)C=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80633476
Record name 1-Oxo-2,3,4,9-tetrahydro-1H-beta-carboline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1751-78-6
Record name 1-Oxo-2,3,4,9-tetrahydro-1H-beta-carboline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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